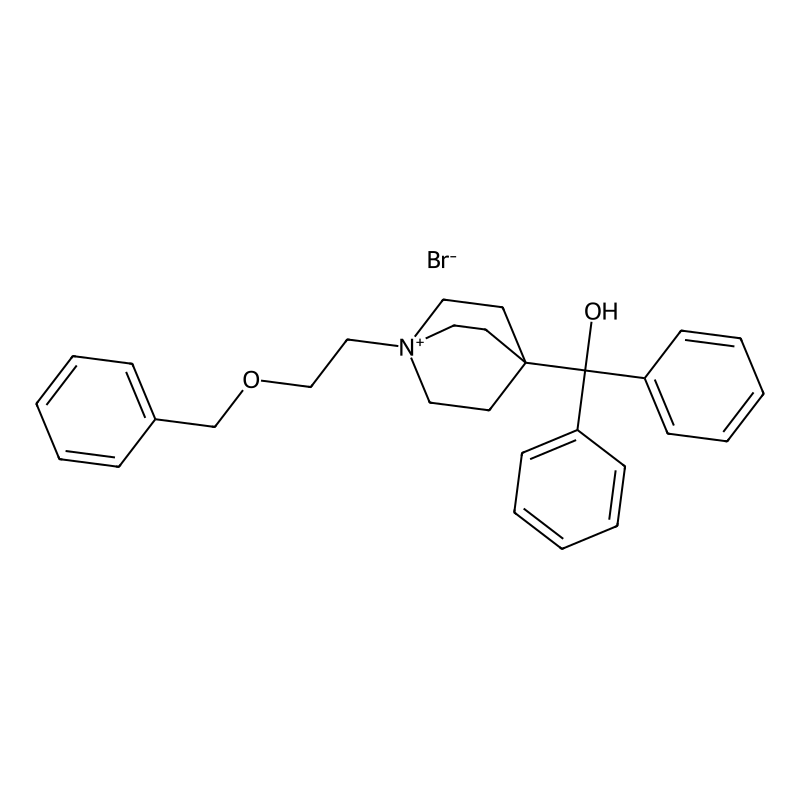

Umeclidinium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

In Vitro Studies

Umeclidinium bromide has been studied in vitro (in laboratory settings) to understand its mechanisms of action and how it affects airway smooth muscle cells. These studies have shown that umeclidinium bromide can relax airway smooth muscle cells, which could potentially improve airflow in patients with chronic obstructive pulmonary disease (COPD).

- A study published in the journal Respiratory Research: investigated the effects of umeclidinium bromide on airway smooth muscle cells from human subjects. The study found that umeclidinium bromide caused relaxation of the airway smooth muscle cells.

In Vivo Studies

Umeclidinium bromide has also been studied in vivo (in live animals) to assess its effects on lung function and airway resistance. These studies have provided further evidence that umeclidinium bromide can improve airflow in animal models of COPD.

Umeclidinium bromide is a long-acting muscarinic antagonist primarily used in the treatment of chronic obstructive pulmonary disease (COPD). It is classified as an anticholinergic agent, which works by inhibiting the action of acetylcholine at muscarinic receptors, particularly the M3 subtype found in airway smooth muscle. This inhibition leads to bronchodilation, making it easier for patients to breathe. The chemical formula for umeclidinium bromide is C29H34NO2·Br, and it appears as a white powder that is slightly soluble in water and various organic solvents .

Umeclidinium bromide works by competitively inhibiting the binding of acetylcholine, a neurotransmitter, to muscarinic receptors in the airways of the lungs []. Acetylcholine causes the airways to constrict, making breathing difficult for COPD patients. By blocking these receptors, umeclidinium bromide relaxes the airways, allowing for easier airflow and improved breathing.

Umeclidinium bromide undergoes several metabolic transformations primarily through the cytochrome P450 enzyme system, particularly CYP2D6. The main metabolic pathways include oxidative processes such as hydroxylation and O-dealkylation, followed by conjugation reactions like glucuronidation. These reactions produce metabolites that generally exhibit reduced pharmacological activity compared to the parent compound .

Umeclidinium bromide demonstrates potent bronchodilatory effects by competitively antagonizing muscarinic acetylcholine receptors. The drug exhibits a slow reversibility at the M3 receptor subtype, which contributes to its long duration of action. Clinical studies have shown significant improvements in lung function, with effects observed as early as 15 minutes post-administration and sustained over 24 hours . The drug's systemic exposure is low due to its targeted inhalation route of administration, which minimizes oral absorption .

The synthesis of umeclidinium bromide involves several steps, beginning with the formation of its core bicyclic structure followed by the introduction of functional groups that confer its pharmacological properties. Key steps typically include:

- Formation of the bicyclic core: Utilizing appropriate precursors to construct the azabicyclo[2.2.2]octane framework.

- Functionalization: Introducing the benzyloxyethyl and hydroxydiphenylmethyl groups through selective reactions.

- Quaternization: Converting the tertiary amine into a quaternary ammonium salt by reacting with bromine or another halogen source.

These methods ensure high purity and yield of the final product suitable for pharmaceutical applications .

Umeclidinium bromide is primarily indicated for the management of COPD. It is marketed under the brand name Incruse Ellipta and is administered via inhalation once daily. The drug helps alleviate symptoms associated with COPD but does not cure the underlying disease. Additionally, it may be used in combination therapies with other bronchodilators or corticosteroids to enhance therapeutic outcomes .

Umeclidinium bromide interacts with various drugs and metabolic pathways:

- Cytochrome P450 Interactions: As a substrate for CYP2D6, drugs that inhibit this enzyme can affect umeclidinium's metabolism, although significant interactions are not commonly reported.

- P-glycoprotein Transporter: Umeclidinium is also a substrate for P-glycoprotein, suggesting potential interactions with drugs that modulate this transporter .

- Clinical Observations: Studies have shown no significant changes in pharmacokinetics when co-administered with moderate inhibitors of P-glycoprotein or CYP2D6 .

Umeclidinium bromide shares structural and functional similarities with other anticholinergic agents used in respiratory therapy. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Mechanism of Action | Duration of Action | Unique Features |

|---|---|---|---|---|

| Tiotropium bromide | C19H22BrN3O5S | Long-acting muscarinic antagonist | 24 hours | Higher selectivity for M1/M3 receptors |

| Aclidinium bromide | C20H24BrN3O4 | Long-acting muscarinic antagonist | 12 hours | Rapid onset of action |

| Glycopyrrolate | C19H28BrN | Anticholinergic | 12 hours | Used for both COPD and asthma |

| Ipratropium bromide | C20H30BrN | Short-acting muscarinic antagonist | 4-6 hours | Often used as a rescue inhaler |

Umeclidinium's unique profile lies in its long duration of action combined with its specific receptor affinity, making it particularly effective for once-daily dosing in COPD management .

Solubility Profile

Umeclidinium bromide exhibits limited aqueous solubility, which is characteristic of quaternary ammonium compounds with bulky organic substituents. The compound is classified as slightly soluble in water [1] [2] [3], with predictive models estimating the water solubility at approximately 2.25 × 10⁻⁵ mg/mL [4]. This poor aqueous solubility is consistent with the compound's lipophilic nature and quaternary ammonium structure.

The solubility profile in organic solvents demonstrates significant variation depending on the solvent system. Umeclidinium bromide shows excellent solubility in dimethyl sulfoxide, reaching concentrations up to 100 mg/mL (196.66 mM) at 25°C [5]. In ethanol, the compound achieves moderate solubility of 12 mg/mL (23.59 mM) [5], while maintaining only slight solubility in methanol [1] [3]. For pharmaceutical applications, a mixed solvent system of dimethyl sulfoxide and phosphate buffered saline in a 1:3 ratio provides a practical solubility of 0.25 mg/mL [6].

The compound demonstrates slight solubility in acetonitrile and achieves 10 mg/mL solubility in dimethyl formamide [6]. These solubility characteristics are crucial for analytical method development and formulation considerations, particularly given the compound's application as an inhalation powder where particle dissolution in lung fluid is essential for therapeutic efficacy [7].

| Solvent | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | Slightly soluble | 25°C | [1] [2] [3] |

| DMSO | 100 mg/mL (196.66 mM) | 25°C | [5] |

| Methanol | Slightly soluble | 25°C | [1] [3] |

| Ethanol | 12 mg/mL (23.59 mM) | 25°C | [5] |

| DMSO:PBS (1:3) | 0.25 mg/mL | Room temperature | [6] |

| Acetonitrile | Slightly soluble | Not specified | [2] |

| Dimethyl formamide | 10 mg/mL | Not specified | [6] |

Partition Coefficient and Lipophilicity

The lipophilic character of umeclidinium bromide is quantified through various partition coefficient measurements and computational predictions. The octanol-water partition coefficient, a fundamental parameter for assessing membrane permeability and drug distribution, has been reported as 1.26 (log P) [8] [9]. This value indicates moderate lipophilicity, which is appropriate for a compound intended for pulmonary delivery where some degree of membrane permeation is required for optimal bronchodilator activity.

Computational predictions using different algorithms provide additional insights into the compound's lipophilic properties. The ALOGPS algorithm predicts a log P value of 2.2 [4], while Chemaxon calculations yield a significantly lower value of 0.68 [4]. This discrepancy between computational methods highlights the complexity of accurately predicting partition coefficients for quaternary ammonium compounds, where the permanent positive charge significantly influences partitioning behavior.

The logarithmic aqueous solubility (log S) calculated by ALOGPS is -7.4 [4], corresponding to the predicted water solubility of 2.25 × 10⁻⁵ mg/mL. This low aqueous solubility is consistent with the compound's quaternary ammonium structure and extensive aromatic substitution, which contribute to its overall lipophilic character despite containing hydrophilic functional groups.

| Parameter | Value | Method/Source |

|---|---|---|

| Log P (predicted) | 2.2 | ALOGPS [4] |

| Log P (Chemaxon) | 0.68 | Chemaxon [4] |

| Log S (ALOGPS) | -7.4 | ALOGPS [4] |

| Water Solubility (predicted) | 2.25 × 10⁻⁵ mg/mL | ALOGPS [4] |

| Partition Coefficient (n-octanol/water) | 1.26 | Safety data sheet [8] [9] |

Stereochemistry and Conformation

Umeclidinium bromide possesses a well-defined stereochemical profile that contributes to its pharmacological selectivity and physical properties. The compound is classified as achiral [10], meaning it does not exhibit optical activity and exists as a single stereoisomeric form. This characteristic simplifies both analytical characterization and regulatory considerations, as there are no enantiomeric impurities to monitor or control.

The molecular structure contains zero defined stereocenters out of one potential stereocenter (0/1) [10], and no E/Z geometric isomers are present in the structure [10]. The compound carries no net formal charge [10], which is consistent with its zwitterionic nature where the positively charged quaternary ammonium center is balanced by the bromide counterion.

The conformational flexibility of umeclidinium bromide is primarily determined by the quinuclidine bicycle core, which adopts a rigid cage-like structure. This structural rigidity contributes to the compound's receptor selectivity by presenting the pharmacophoric elements in a defined spatial arrangement. The benzyloxy ethyl side chain provides some conformational flexibility, allowing for optimal interaction with muscarinic receptor binding sites while maintaining the overall structural integrity necessary for sustained bronchodilation activity.

| Parameter | Value | Reference |

|---|---|---|

| Stereochemistry | ACHIRAL | [10] |

| Optical Activity | NONE | [10] |

| Defined Stereocenters | 0/1 | [10] |

| E/Z Centers | 0 | [10] |

| Charge | 0 | [10] |

Stability Parameters

The stability profile of umeclidinium bromide encompasses thermal, chemical, and photochemical stability characteristics that are essential for pharmaceutical development and storage. Under normal storage conditions, the compound demonstrates good chemical stability with no dangerous reactions reported [8] [9]. However, specific environmental conditions can lead to degradation, requiring careful control of storage parameters.

Thermal stability analysis reveals that umeclidinium bromide undergoes decomposition at temperatures exceeding 231°C [1] [3]. Differential scanning calorimetry studies of various polymorphic forms show distinct melting points: Form A melts at 167.6°C [11], Form B at 232°C [11], and the anhydrous Form 1 at 237°C [11]. The amorphous form exhibits a glass transition temperature of 81°C [11] [12], indicating the temperature at which the amorphous material transitions from a glassy to a rubbery state.

The compound exhibits significant hygroscopic properties [1] [3], necessitating storage under controlled humidity conditions with inert gas atmosphere (nitrogen or argon) at 2-8°C [1] [3]. This hygroscopic nature can affect the solid-state stability and requires appropriate packaging to prevent moisture uptake during storage and handling.

Forced degradation studies demonstrate that umeclidinium bromide is susceptible to degradation under acidic, basic, and oxidative conditions [13] [14]. Treatment with hydrochloric acid, sodium hydroxide, and hydrogen peroxide all result in measurable degradation, indicating the need for pH control and antioxidant protection in pharmaceutical formulations. Photostability studies suggest that the compound requires protection from light during storage and handling [15].

| Stability Condition | Result/Value | Notes |

|---|---|---|

| Chemical Stability | Stable under normal conditions | No dangerous reactions known under normal conditions [8] [9] |

| Thermal Stability | Decomposition >231°C | Formation of toxic gases possible during heating [8] |

| Glass Transition Temperature (amorphous form) | 81°C | DSC determination for amorphous form [11] [12] |

| Form A Melting Point | 167.6°C | Form A determined by DSC [11] |

| Form B Melting Point | 232°C | Form B determined by DSC [11] |

| Hygroscopicity | Hygroscopic | Should be stored under inert gas [1] [3] |

| Photostability | Requires protection from light | Store protected from light [15] |

| pH Stability (acidic) | Degrades under acidic conditions | Degradation observed with HCl treatment [13] [14] |

| pH Stability (basic) | Degrades under basic conditions | Degradation observed with NaOH treatment [13] [14] |

| Oxidative Stability | Degrades under oxidative conditions | Degradation observed with H₂O₂ treatment [13] [14] |

Crystalline Form A of umeclidinium bromide represents a distinct polymorphic form with well-defined structural characteristics that can be identified through X-ray powder diffraction analysis [1]. This crystalline form is obtained through crystallization from alcohol-water solvent systems, with methanol-water mixtures being the preferred preparation method [1].

The structural identity of Form A is definitively established through its characteristic X-ray diffraction pattern, which serves as a unique fingerprint for this polymorph. The pattern exhibits four primary characteristic reflections at 5.4°, 10.9°, 19.6°, and 23.8° 2-theta, all measured with copper K-alpha radiation and having a tolerance of ±0.2° 2-theta [1]. These characteristic peaks are essential for the identification and quality control of this specific polymorphic form.

Beyond the primary characteristic reflections, Form A displays additional diffraction peaks that contribute to its complete diffraction profile. These supplementary peaks appear at 9.5°, 16.3°, 17.7°, 21.6°, and 27.5° 2-theta, also with a tolerance of ±0.2° 2-theta [1]. The presence of these additional peaks provides further confirmation of the crystal structure and aids in distinguishing Form A from other polymorphic forms or potential impurities.

| X-ray Diffraction Peaks (°2θ) | Tolerance (°2θ) | Peak Type |

|---|---|---|

| 5.4 | ±0.2 | Characteristic |

| 10.9 | ±0.2 | Characteristic |

| 19.6 | ±0.2 | Characteristic |

| 23.8 | ±0.2 | Characteristic |

| 9.5 | ±0.2 | Additional |

| 16.3 | ±0.2 | Additional |

| 17.7 | ±0.2 | Additional |

| 21.6 | ±0.2 | Additional |

| 27.5 | ±0.2 | Additional |

The crystalline Form A demonstrates exceptional chemical purity, achieving 99.9% purity as determined by Ultra Performance Liquid Chromatography analysis [1]. This high level of purity is crucial for pharmaceutical applications and confirms the effectiveness of the crystallization process in producing a clean, well-defined polymorphic form.

Crystalline Form B: Structural Characteristics and X-ray Diffraction Pattern

Crystalline Form B of umeclidinium bromide represents a thermodynamically distinct polymorph that can be obtained through thermal conversion of Form A [1]. This solid form is generated by subjecting Form A to elevated temperatures exceeding 180°C, resulting in a thermal transformation that produces a polymorph with different structural characteristics and physical properties [1].

The X-ray diffraction pattern of Form B exhibits a distinctly different profile compared to Form A, confirming its status as a separate polymorphic form. The characteristic reflections for Form B appear at 6.7°, 18.3°, 20.6°, and 24.9° 2-theta, measured using copper K-alpha radiation with a tolerance of ±0.2° 2-theta [1]. These characteristic peaks are fundamentally different from those observed in Form A, indicating a different crystal lattice arrangement and unit cell parameters.

The complete diffraction pattern of Form B includes additional peaks at 14.6°, 15.9°, 19.2°, 23.0°, and 23.8° 2-theta, all within the standard tolerance of ±0.2° 2-theta [1]. The presence of these additional reflections provides comprehensive structural information and enables complete characterization of this polymorphic form.

| X-ray Diffraction Peaks (°2θ) | Tolerance (°2θ) | Peak Type |

|---|---|---|

| 6.7 | ±0.2 | Characteristic |

| 18.3 | ±0.2 | Characteristic |

| 20.6 | ±0.2 | Characteristic |

| 24.9 | ±0.2 | Characteristic |

| 14.6 | ±0.2 | Additional |

| 15.9 | ±0.2 | Additional |

| 19.2 | ±0.2 | Additional |

| 23.0 | ±0.2 | Additional |

| 23.8 | ±0.2 | Additional |

The thermal conversion process from Form A to Form B represents a solid-state phase transformation that occurs at elevated temperatures. This transformation is irreversible under normal conditions and results in a polymorph with enhanced thermal stability, as evidenced by the significantly higher melting point of Form B compared to Form A [1].

Amorphous Form: Glass Transition Temperature and Physical Stability

The amorphous form of umeclidinium bromide represents a non-crystalline solid state that lacks the long-range molecular order characteristic of crystalline polymorphs [2]. This form can be prepared through lyophilization of a frozen solution containing umeclidinium bromide dissolved in a water-tert-butanol solvent mixture [2]. The freeze-drying process prevents crystallization and results in a solid with amorphous characteristics.

The amorphous form exhibits a glass transition temperature that can be measured using differential scanning calorimetry [2]. The glass transition represents a second-order phase transition where the amorphous solid undergoes a change from a glassy state to a rubbery state upon heating [3]. This transition is characterized by a step change in heat capacity rather than a sharp melting peak, distinguishing it from the thermal behavior of crystalline forms [3].

The physical stability of the amorphous form is inherently lower than that of the crystalline polymorphs due to the higher free energy state of the non-crystalline structure [4] [5]. Amorphous materials have a thermodynamic tendency to crystallize over time, particularly when stored at temperatures above their glass transition temperature [5]. The storage conditions and temperature relative to the glass transition temperature are critical factors in maintaining the physical stability of the amorphous form [5].

The amorphous form typically exhibits enhanced hygroscopicity compared to crystalline forms due to the less organized molecular structure and potentially higher surface area [6]. This increased moisture sensitivity requires careful storage conditions under controlled humidity to prevent degradation or unwanted crystallization [6].

Thermal Analysis and Melting Points of Various Forms

Thermal analysis using differential scanning calorimetry provides critical information about the thermal behavior and stability of different solid forms of umeclidinium bromide [1]. The melting points of the various forms serve as definitive identification parameters and indicate the relative thermodynamic stability of each polymorph.

Crystalline Form A exhibits a melting point of 167.6°C as determined by differential scanning calorimetry [1]. This melting point is characteristic of this specific polymorph and serves as a key identification parameter. The relatively sharp melting transition indicates good crystalline order and purity of the sample [1].

Crystalline Form B demonstrates a significantly higher melting point of 232°C, as measured by differential scanning calorimetry [1]. This elevated melting point indicates that Form B is thermodynamically more stable than Form A at higher temperatures. The higher melting point also suggests stronger intermolecular interactions or a more efficient crystal packing arrangement in Form B compared to Form A [1].

The substantial difference in melting points between the two crystalline forms (64.4°C difference) provides clear evidence of their distinct polymorphic nature and different thermodynamic properties [1]. This temperature difference is sufficiently large to enable easy differentiation between the two forms using thermal analysis techniques.

| Solid Form | Melting Point (°C) | Analysis Method | Additional Notes |

|---|---|---|---|

| Crystalline Form A | 167.6 | DSC | Chemical purity 99.9% by UPLC |

| Crystalline Form B | 232.0 | DSC | Obtained by heating Form A above 180°C |

| Amorphous Form | Not applicable | DSC | Glass transition temperature measured |

The amorphous form does not exhibit a distinct melting point due to its non-crystalline nature [2]. Instead, it displays a glass transition temperature that represents the temperature range over which the amorphous solid transitions from a glassy to a rubbery state [3]. This glass transition is observed as a step change in the heat capacity curve during differential scanning calorimetry analysis [3].

The thermal analysis data confirms that Form B represents the thermodynamically most stable polymorph at elevated temperatures, while Form A is the kinetically favored form under normal crystallization conditions [1]. The thermal conversion from Form A to Form B at temperatures above 180°C represents a solid-state phase transformation that results in a more thermodynamically stable crystal structure [1].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302+H332 (14.29%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (71.43%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (14.29%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H400 (85.71%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (28.57%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (57.14%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD). ,

ATC Code

R03BB07

R03AL03

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03B - Other drugs for obstructive airway diseases, inhalants

R03BB - Anticholinergics

R03BB07 - Umeclidinium bromide

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Difluorodisulfanedifluoride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Cazzola M, Segreti A, Matera MG. New developments in the combination treatment of COPD: focus on umeclidinium/vilanterol. Drug Des Devel Ther. 2013 Oct 10;7:1201-8. doi: 10.2147/DDDT.S39449. eCollection 2013. Review. PubMed PMID: 24143077; PubMed Central PMCID: PMC3797618.

3: Feldman GJ, Edin A. The combination of umeclidinium bromide and vilanterol in the management of chronic obstructive pulmonary disease: current evidence and future prospects. Ther Adv Respir Dis. 2013 Dec;7(6):311-9. doi: 10.1177/1753465813499789. Epub 2013 Sep 3. Review. PubMed PMID: 24004659.